molecular formula C16H22Cl2N4O4 B14089959 1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate

Cat. No.: B14089959
M. Wt: 405.3 g/mol
InChI Key: UWICCMZQVODMKV-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a dichloropyrimidine moiety and protected by tert-butyl and methyl groups. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group is introduced via nucleophilic substitution reactions, where the piperazine ring reacts with 2,4-dichloropyrimidine in the presence of a base.

    Protection with tert-Butyl and Methyl Groups: The final step involves the protection of the piperazine ring with tert-butyl and methyl groups using tert-butyl chloroformate and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the dichloropyrimidine moiety can be replaced with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases like sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The piperazine ring may also contribute to its biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: A similar compound with an aminopyrrolidine ring instead of a piperazine ring.

    1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Features a bromo-fluoroisoindoline moiety.

Uniqueness

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate is unique due to its combination of a piperazine ring with a dichloropyrimidine moiety, providing distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C16H22Cl2N4O4

Molecular Weight

405.3 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1,2-dicarboxylate

InChI

InChI=1S/C16H22Cl2N4O4/c1-16(2,3)26-15(24)22-6-5-21(9-11(22)13(23)25-4)8-10-7-19-14(18)20-12(10)17/h7,11H,5-6,8-9H2,1-4H3

InChI Key

UWICCMZQVODMKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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